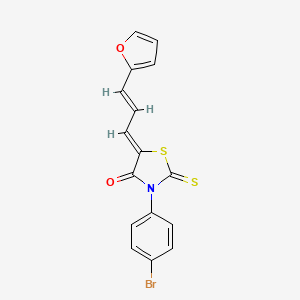![molecular formula C19H22ClNO3S B12129456 2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a sulfonyl group with a tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the core tetrahydroisoquinoline structure. This is followed by the introduction of the sulfonyl group and the chlorinated phenyl ring. Common synthetic routes include:
Step 1: Formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction.
Step 2: Introduction of the sulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.
Step 3: Attachment of the chlorinated phenyl ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group and tetrahydroisoquinoline core are key to its activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl-2-methylimidazole
- 2-{4-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
Uniqueness
2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a sulfonyl group with a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H22ClNO3S |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
2-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22ClNO3S/c1-3-10-24-18-11-14(2)17(20)12-19(18)25(22,23)21-9-8-15-6-4-5-7-16(15)13-21/h4-7,11-12H,3,8-10,13H2,1-2H3 |
Clave InChI |
BMSRZNFSVYQZPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12129378.png)
![N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12129387.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12129398.png)


![N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12129407.png)
amine](/img/structure/B12129413.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129415.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129419.png)

![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)

